molecular formula C19H15NO6S2 B2455594 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-93-2

4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

Cat. No. B2455594
CAS RN: 853903-93-2
M. Wt: 417.45
InChI Key: BLDGGQFSEYDOEA-NVNXTCNLSA-N
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Description

4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C19H15NO6S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescent Materials

Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has highlighted the synthesis of compounds that exhibit base-induced chemiluminescence. This study elucidates the potential of these compounds for applications in chemiluminescence, with specific compounds showing varying degrees of light emission upon decomposition, indicating their utility in designing novel chemiluminescent materials or sensors (Watanabe et al., 2010).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanines substituted with Schiff base-containing benzenesulfonamide derivative groups exhibits significant photophysical and photochemical properties. These compounds demonstrate high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy, a treatment modality for cancer that relies on light-induced activation of a photosensitizer to produce cytotoxic singlet oxygen (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Studies on thiazolidine derivatives, such as the one involving Thia-Michael addition to produce compounds with potential antimicrobial efficacy, have shown significant activity against bacterial and fungal strains. Such research underscores the compound's relevance in developing new antimicrobial agents, which could lead to novel treatments for various bacterial and fungal infections (Karanth et al., 2018).

Antitumor Activity

The synthesis and evaluation of various thiazolidine derivatives for antitumor activity against human cancer cell lines have been a significant focus. Compounds synthesized from 4-bromobenzylidene showed moderate activity against several cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Horishny & Matiychuk, 2021).

properties

IUPAC Name

4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c1-25-14-5-3-4-10(16(14)26-2)8-15-17(22)20(19(27)28-15)11-6-7-12(18(23)24)13(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDGGQFSEYDOEA-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

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